molecular formula C17H16N2O3 B3159281 N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 861211-64-5

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B3159281
CAS RN: 861211-64-5
M. Wt: 296.32 g/mol
InChI Key: NUKOZFZUUFWWMA-UHFFFAOYSA-N
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Description

“N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a compound that has been studied in the context of molecular tools for the design of peptidomimetics .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2 S)-1- { [ (2 S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate [ (S,S)- 11 ], benzyl (2 S)-1- { [ (2 S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate [ (S,S)- 9 ], and in the corresponding 6-amino and 7-amino carboxylic acids (S,S)- 3 and (S,S)- 4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 2D proton NMR studies. These studies have shown that the proline peptide bond exists exclusively in the trans conformation .


Chemical Reactions Analysis

The diastereomers ( R,S )- 11 and ( R,S )- 9 containing an ( R ) [2-methyl-6/7-nitro-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl moiety, and the diastereoisomers ( R,S )- 3 and ( R,S )- 4 incorporating an ( R ) [6/7-amino-2-methyl-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl moiety were found to exist as equilibria of trans (63–83%) and cis (17–37%) isomers .

properties

IUPAC Name

N-benzyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(15(20)18-11-12-7-3-2-4-8-12)16(21)19-13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKOZFZUUFWWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141633
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS RN

861211-64-5
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 5
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 6
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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